molecular formula C15H17NO6 B6513870 5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 148018-39-7

5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B6513870
CAS No.: 148018-39-7
M. Wt: 307.30 g/mol
InChI Key: GAGMCKDPZXBCNK-UHFFFAOYSA-N
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Description

5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C15H17NO6 and its molecular weight is 307.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.10558726 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown due to the lack of target information

Pharmacokinetics

The exact bioavailability of the compound is unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the exact cellular responses to this compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions might affect the compound’s structure and therefore its activity. The presence of other molecules might lead to competitive or non-competitive inhibition of the compound’s action .

Biochemical Analysis

Biochemical Properties

5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, it can bind to proteins like albumin, affecting their function and stability. The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. It can modulate the expression of genes related to these pathways, leading to altered cellular metabolism and function. For instance, in immune cells, this compound can reduce the production of pro-inflammatory cytokines, thereby dampening the inflammatory response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition is often competitive, where the compound competes with the natural substrate for binding. Additionally, this compound can induce conformational changes in proteins, affecting their function. These interactions can lead to changes in gene expression, particularly genes involved in inflammatory and apoptotic pathways .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in laboratory settings. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under extreme conditions such as high temperature or pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage .

Metabolic Pathways

This compound is metabolized primarily in the liver through phase I and phase II metabolic pathways. Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted. The compound can also affect metabolic flux, altering the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins such as albumin, facilitating its distribution in the bloodstream. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm but can also be found in the nucleus and mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .

Properties

IUPAC Name

5-[(2,4-dimethoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c1-15(2)21-13(17)10(14(18)22-15)8-16-11-6-5-9(19-3)7-12(11)20-4/h5-8,16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGMCKDPZXBCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=C(C=C(C=C2)OC)OC)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a three neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of 10.0 g (69.3 mmol) of 2,2-dimethyl-1,3-dioxan-4,6-dione (Meldrum's acid) and 46 mL (277 mmol) of triethyl orthoformate was treated with 11.1 g (72.7 mmol) of 2,4-dimethoxyaniline. The mixture was heated at 85° C. for two hours. Upon cooling to room temperature, the reaction mixture was diluted with isopropyl ether and filtered to furnish 18.7 g of 5-[(2,4-dimethoxyphenyl)aminomethylene]2,2-dimethyl-1,3-dioxan-4,6-dione as a bright orange solid. This solid was then added portionwise to 80 mL of a boiling solution of biphenyl and diphenyl ether/biphenyl, (Dowtherm, trademark). After the final addition heating was continued for just 5 minutes. After cooling to room temperature, the reaction mixture was stored in the refrigerator overnight, and then stirred with isopropyl ether for an hour. The solids were filtered and washed with isopropyl ether to afford 11.8 g (83%) of 6,8-dimethoxyquinolin-4-ol: m.p. 221°-224° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One

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